molecular formula C6H6N4O B1460687 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 5334-56-5

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1460687
CAS No.: 5334-56-5
M. Wt: 150.14 g/mol
InChI Key: CDJQIJFWTUEUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a hydroxyl group at the 4-position. Its molecular formula is C₆H₆N₄O, with a molecular weight of 150.14 g/mol (calculated from evidence-based analogs) .

The compound is synthesized via methods such as multi-component reactions or stepwise substitutions, as seen in related pyrazolo[3,4-d]pyrimidine derivatives . It serves as a key intermediate for further functionalization, enabling the development of bioactive molecules targeting kinases, dehydrogenases, or herbicides .

Preparation Methods

Hydrolysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Method Overview:

  • The most documented and straightforward method to prepare 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is through the hydrolysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • This reaction typically involves heating the chloro-substituted precursor in a mixture of ethanol and water (80:20 v/v) under reflux conditions.
  • The hydrolysis replaces the chlorine atom at the 4-position with a hydroxyl group, yielding the desired 4-ol compound.

Experimental Details:

Parameter Details
Starting material 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.3 g, 1.8 mmol)
Solvent Ethanol/water mixture (8:2)
Reaction conditions Reflux for 10 minutes
Isolation Cooling to room temperature, crystallization
Yield 80%
Physical form Colorless plates
Melting point 440–442 K (167–169 °C)

This method was reported with high reproducibility and purity, confirmed by crystallographic analysis, indicating a clean conversion to the 4-ol derivative.

Crystallization and Purification

  • After the hydrolysis reaction, the product crystallizes upon cooling.
  • The crystallization step is crucial for obtaining a pure compound suitable for further applications or structural studies.
  • The crystallized compound exhibits planar molecular geometry, which was confirmed by X-ray crystallography.

Structural and Analytical Confirmation

  • The compound's planar structure and purity are validated by single-crystal X-ray diffraction.
  • The crystal structure shows strong intermolecular hydrogen bonding (N—H⋯O, C—H⋯O) and π–π stacking, which supports the stability of the hydroxy derivative.
  • Crystallographic data provide precise bond lengths, angles, and molecular conformation, confirming the successful preparation of the target compound.

Summary Table of Preparation Method

Step Conditions/Details Outcome/Purity
Starting material 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Precursor for hydrolysis
Solvent Ethanol/water (8:2) Suitable for hydrolysis reaction
Reaction Reflux for 10 min Efficient substitution of Cl by OH
Isolation Cooling and crystallization Colorless plates, 80% yield
Purification Crystallization High purity confirmed by XRD
Stock solution preparation Dissolution in DMSO, PEG300, Tween 80, water Stable solutions for experimental use

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating promising anticancer potential .
  • Kinase Inhibition : This compound acts as a bioisostere of adenine, making it an appealing scaffold for the development of selective cyclin-dependent kinase (CDK) inhibitors. Inhibitors targeting CDK2 have been developed based on this scaffold, showing significant growth inhibitory activity against tumor cells .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. These derivatives were designed to include pharmacophoric features essential for EGFR inhibition and showed promising in vitro activity against cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound derivatives has been explored to optimize their biological activity. Various substitutions at different positions on the pyrazolo[3,4-d]pyrimidine core have been systematically evaluated:

Substitution Position Biological Activity Reference
C4Potent BTK inhibitor
C6Antitumor activity
N1Enhanced selectivity for EGFR

These studies reveal that specific modifications can enhance the efficacy and selectivity of these compounds as therapeutic agents.

Case Study 1: Antiproliferative Activity

A series of new pyrazolo[3,4-d]pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that two compounds exhibited comparable activity to established drugs like sunitinib, with selectivity indices favoring normal cells over cancerous ones .

Case Study 2: Kinase Inhibition

In a study focusing on CDK inhibition, several derivatives were synthesized and assessed for their ability to inhibit CDK2. The most promising candidates showed significant enzyme inhibition and were further evaluated in vivo using murine models, demonstrating moderate tumor growth inhibition .

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with structurally or functionally related compounds, highlighting differences in physicochemical properties, synthesis, and biological activity.

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity/Application Key References
This compound C₆H₆N₄O 150.14 1-methyl, 4-hydroxyl Multi-component reactions or alkylation steps Intermediate for kinase inhibitors
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol C₁₁H₈N₄O 212.21 1-phenyl, 4-hydroxyl Condensation of pyrazole derivatives with aldehydes Herbicidal activity (e.g., root inhibition)
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₆H₅ClN₄ 168.58 1-methyl, 4-chloro Chlorination of hydroxyl precursor using POCl₃ Pan-RAF inhibitor (IC₅₀: <100 nM)
5-(3-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl derivative C₁₉H₁₄ClFN₄OS 408.86 1-methyl, thioether, chloroaryl Method C (thioether coupling) ALDH1A subfamily inhibition (HPLC purity: 98%)
2-[(1-Phenyl-4-oxo-pyrazolo[3,4-d]pyrimidin-6-yloxy)phenoxyl]-propionate C₂₃H₁₈N₄O₅ 430.41 Phenoxy ester, 4-oxo Tandem aza-Wittig and annulation reactions Herbicidal activity (rape root inhibition)

Key Comparative Insights

Structural Modifications and Physicochemical Properties

  • Substitution at 1-Position : The 1-methyl group in the target compound reduces polarity compared to 1-phenyl analogs (e.g., 1-phenyl derivative, MW 212.21), enhancing lipophilicity .
  • Functional Groups :
    • 4-Hydroxyl vs. 4-Chloro : The hydroxyl group in the target compound allows hydrogen bonding but limits reactivity. Chlorination (e.g., 4-chloro derivative) increases electrophilicity, enabling nucleophilic substitutions for drug development .
    • Thioether and Sulfonyl Groups : Derivatives with thioether (e.g., 15b in ) or sulfonyl (e.g., CAS 1044139-94-7 ) substituents exhibit higher molecular weights (>300 g/mol) and improved target binding due to sulfur’s electronegativity.

Biological Activity

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides an overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆N₄O. The compound features a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, contributing to its biological activity through potential hydrogen bonding and π-π stacking interactions. The planar configuration of the molecule is crucial for its interaction with biological targets.

Research indicates that this compound may selectively inhibit certain kinases involved in cell proliferation and apoptosis. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, by binding to its active site and preventing interactions with cyclins necessary for cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines:

Cell LineType of CancerIC50 (µM)
MCF-7Breast Adenocarcinoma22.7 – 40.75
A549Lung CancerNot specified
HCT116Colorectal CarcinomaNot specified
HepG2Hepatocellular CarcinomaNot specified

The compound demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It interacts with various signaling pathways that regulate inflammation, although specific mechanisms remain under investigation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrazol-3-one substrates with various alkylating agents under controlled conditions. The following general steps outline the synthesis process:

  • Formation of Pyrazolones : Starting materials undergo condensation reactions to form pyrazolone derivatives.
  • Cyclization : These derivatives are then cyclized to form the pyrazolo[3,4-d]pyrimidine framework.
  • Functionalization : The hydroxyl group is introduced at the 4-position through nucleophilic substitution or other functionalization techniques.

Comparative Studies

Several structurally similar compounds have been synthesized and evaluated for their biological activities:

Compound NameChemical FormulaUnique Features
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-olC₁₂H₁₆N₄OEnhanced lipophilicity due to cyclohexyl substituent
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₈H₂₃N₅Exhibits different pharmacokinetic properties
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-oneC₆H₆N₄OLacks hydroxyl group; may exhibit different activity

These compounds highlight the importance of substituents in modulating biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their efficacy as kinase inhibitors. For instance, derivatives have been tested for their ability to inhibit Bruton's tyrosine kinase (BTK), which is relevant in hematologic cancers. One study reported that specific substitutions at the C4 position significantly improved enzyme inhibition and cytotoxicity against TMD8 cells in vitro .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carboxamide with urea or thiourea derivatives under reflux in acidic or basic media. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : Lewis acids like ZnCl₂ enhance reaction rates .
  • Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yield by 15–20% via cavitation effects . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.9 ppm (N-methyl group) confirm the core structure .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–N–C angles ≈ 120° in the pyrazole ring) to validate stereochemistry .
  • Mass spectrometry : Molecular ion peaks at m/z 136.11 (C₅H₄N₄O) align with theoretical values .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

The compound exhibits antioxidant , antimicrobial , and anticancer properties. For preliminary screening:

  • Antimicrobial assays : Use agar diffusion (e.g., against S. aureus and E. coli) with 50–100 µg/mL concentrations .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values ≤ 10 µM. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve therapeutic efficacy?

SAR analysis involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –F) at position 3 to enhance anticancer activity by 30–40% .
  • Heterocyclic fusion : Attach triazole rings via click chemistry to improve solubility and bioavailability .
  • Computational modeling : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and docking simulations (AutoDock Vina) to assess target binding (e.g., xanthine oxidase inhibition) .

Q. How should conflicting toxicity data from different studies be resolved?

Discrepancies in toxicity (e.g., oral LD₅₀ ranging from 200–500 mg/kg in rodents ) require:

  • Standardized protocols : Adopt OECD Guidelines 423 (acute oral toxicity) with fixed dosing regimens.
  • Metabolite profiling : LC-MS/MS analysis to identify toxic intermediates (e.g., hydroxylated derivatives) .
  • Species-specific testing : Compare murine and human hepatocyte responses to account for metabolic differences .

Q. What experimental designs mitigate risks during in vivo studies involving this compound?

Critical considerations include:

  • Dose escalation : Start at 10 mg/kg (rats) with weekly increments of 5 mg/kg, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
  • Teratogenicity assessment : Follow ICH S5 guidelines using zebrafish embryos or mammalian models (e.g., pregnant mice) to evaluate fetal malformations .
  • Handling protocols : Use gloveboxes for powder handling (due to inhalation hazards) and store at –20°C under argon to prevent degradation .

Q. Methodological Notes

  • Contradictory data : Cross-validate cytotoxicity results using orthogonal assays (e.g., ATP luminescence alongside MTT) to rule out false positives .
  • Synthetic scalability : Pilot-scale reactions (≥10 g) require strict temperature control (±2°C) to avoid exothermic side reactions .

Properties

IUPAC Name

1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQIJFWTUEUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277279, DTXSID90901658
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_794
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5334-56-5
Record name 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5334-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

57.2 g. of 5 -[(ethoxymethylene)amino]-1-methyl-1H- pyrazole-4-carboxylic acid, ethyl ester are dissolved in 200 ml. of ethanol, 4.4 g. of ammonia are added and the reaction mixture is autoclaved at 60° for 40 hours. After cooling, the mixture is filtered and the residual 1-methyl-1,5-dihydro-4H-pyrazolo- [3,4-d]pyrimidin-4-one is crystallized from dimethylformamide, m.p. 289°-290° (yield 31 g. - 80.7%).
Name
5 -[(ethoxymethylene)amino]-1-methyl-1H- pyrazole-4-carboxylic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.